(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 188690-84-8
VCID: VC20913756
InChI: InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1
SMILES: CC(CC1=CC=C(C=C1)OC)[NH2+]CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)[O-])O
Molecular Formula: C25H29NO4
Molecular Weight: 407.5 g/mol

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

CAS No.: 188690-84-8

Cat. No.: VC20913756

Molecular Formula: C25H29NO4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate - 188690-84-8

Specification

CAS No. 188690-84-8
Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
IUPAC Name benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]azanium;(2S)-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1
Standard InChI Key PDWPSGIFFIAUNQ-HQGDCIDMSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)[NH2+]CC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O
SMILES CC(CC1=CC=C(C=C1)OC)[NH2+]CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)[O-])O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)[NH2+]CC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)[O-])O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator